N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N3,N3-dimethylpropane-1,3-diamine
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Overview
Description
N’-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine is a chemical compound with a molecular structure that includes a benzo[1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine typically involves the reaction of benzo[1,3]dioxole derivatives with appropriate amines under controlled conditions. One common method includes the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions often involve the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a base like cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[1,3]dioxole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the benzo[1,3]dioxole ring .
Scientific Research Applications
N’-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential anticancer properties and other therapeutic uses.
Mechanism of Action
The mechanism by which N’-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine exerts its effects involves interactions with molecular targets and pathways. For example, in anticancer research, it may target microtubules and tubulin, leading to mitotic blockade and apoptosis in cancer cells . The specific molecular interactions and pathways can vary depending on the application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N’-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-ethane-1,2-diamine: This compound has a similar structure but with a different alkyl chain length.
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: These compounds have a benzo[1,3]dioxole moiety but differ in their thiazole and aryl groups.
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
331956-10-6 |
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Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C13H20N2O2/c1-15(2)7-3-6-14-9-11-4-5-12-13(8-11)17-10-16-12/h4-5,8,14H,3,6-7,9-10H2,1-2H3 |
InChI Key |
BGROOSOHEJHFDU-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNCC1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CN(C)CCCNCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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